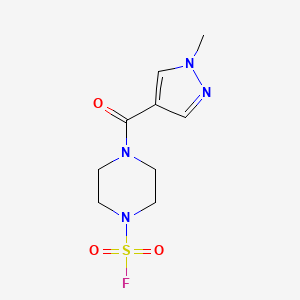
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride, also known as PMSF, is a serine protease inhibitor that is widely used in biochemical research. It is a potent irreversible inhibitor of serine proteases and is commonly used to prevent proteolytic degradation of proteins during purification.
Mecanismo De Acción
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride irreversibly inhibits serine proteases by reacting with the active site serine residue. The reaction results in the formation of a covalent bond between this compound and the serine residue, which blocks the protease activity. This compound is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It is commonly used to prevent proteolytic degradation of proteins during purification. This compound also inhibits proteases in cell lysates and tissue homogenates. It has been shown to inhibit the activity of trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of proteases involved in blood clotting, inflammation, and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a valuable tool for studying the role of proteases in various biological processes. It is highly specific for serine proteases and does not inhibit other classes of proteases. This compound is also easy to use and has a high yield. However, this compound has some limitations for lab experiments. It is an irreversible inhibitor, which means that it cannot be removed once it has reacted with the protease. This can make it difficult to study the kinetics of protease activity. This compound also has some toxicity concerns and should be handled with care.
Direcciones Futuras
There are many future directions for the use of 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride in scientific research. One area of interest is the role of proteases in cancer progression. This compound has been shown to inhibit the activity of proteases involved in cancer progression, and further research could lead to the development of novel cancer therapies. Another area of interest is the development of new protease inhibitors. This compound is a valuable tool for studying the role of proteases in various biological processes, and further research could lead to the development of new inhibitors with improved specificity and potency.
Métodos De Síntesis
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is synthesized by reacting 4-(1-Methylpyrazole-4-carbonyl)piperazine with sulfur tetrafluoride. The reaction is carried out in a solvent such as acetonitrile or dichloromethane. The yield of this compound is typically high, and the compound can be easily purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is widely used in biochemical research as a serine protease inhibitor. It is commonly used to prevent proteolytic degradation of proteins during purification. This compound is also used to inhibit proteases in cell lysates and tissue homogenates. It is a valuable tool for studying the role of proteases in various biological processes.
Propiedades
IUPAC Name |
4-(1-methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O3S/c1-12-7-8(6-11-12)9(15)13-2-4-14(5-3-13)18(10,16)17/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVFIXUQUZQCDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCN(CC2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

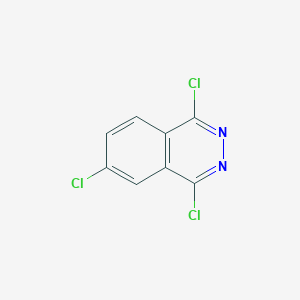
![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)
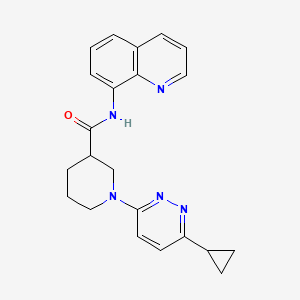

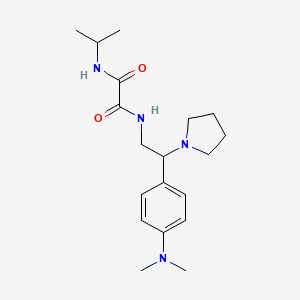


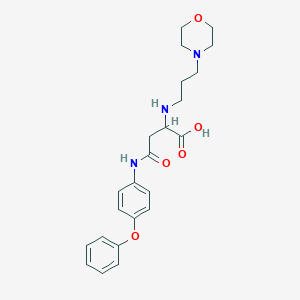

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)
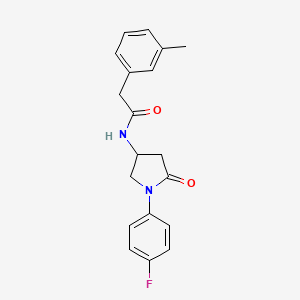
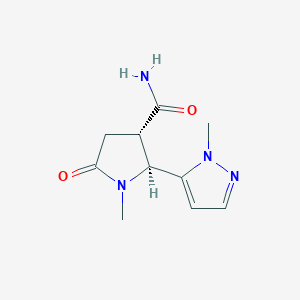
![2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2390127.png)
